4-bromo-3-ethoxy-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-ethoxy-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEFVMSUMVPALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337915-60-3 | |
| Record name | 4-bromo-5-ethoxy-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole and Analogues
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole core is a well-established field in heterocyclic chemistry, with several key methodologies proving to be robust and versatile. These approaches can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and generally high-yielding approach to a wide variety of substituted pyrazoles.
The synthesis of a 3-ethoxy-5-methyl-1H-pyrazole core, the precursor to the target molecule, can be envisioned through the reaction of a suitably substituted β-ketoester with hydrazine hydrate (B1144303). A plausible precursor for this reaction is ethyl 3-ethoxy-2-pentenoate or a related 1,3-dielectrophilic species. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Alternatively, a common route involves the cyclocondensation of ethyl acetoacetate (B1235776) with hydrazine hydrate to produce 3-methyl-5-pyrazolone. jmchemsci.com This intermediate can then undergo O-alkylation to introduce the desired ethoxy group. This two-step process allows for the introduction of various alkoxy groups at the C3 position. For instance, treatment of the pyrazolone (B3327878) with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base would yield the 3-ethoxy-5-methyl-1H-pyrazole.
A representative reaction is the synthesis of 3-methyl-5-pyrazolone, a key intermediate, which is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol. jmchemsci.com
| Reactants | Product | Conditions |
| Ethyl acetoacetate, Hydrazine hydrate | 3-Methyl-5-pyrazolone | Absolute ethanol, reflux |
This intermediate is pivotal for the subsequent introduction of the ethoxy group.
1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and highly convergent method for the synthesis of five-membered heterocycles, including pyrazoles. In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound with an alkyne or an alkene. The regioselectivity of this reaction is a critical aspect and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
The synthesis of a 3-ethoxy-5-methyl-1H-pyrazole scaffold via this method would require a diazo compound and an alkyne bearing the appropriate ethoxy and methyl substituents. For instance, the reaction of diazoethane (B72472) with an ethoxyacetylene derivative could, in principle, yield the desired pyrazole. However, controlling the regioselectivity to obtain the 3-ethoxy-5-methyl isomer over the 3-methyl-5-ethoxy isomer can be challenging and often results in a mixture of products. wikipedia.org
A more controlled approach involves the use of in situ generated diazo compounds from N-tosylhydrazones, which can then react with a suitable dipolarophile. thieme.de This strategy offers a safer alternative to handling potentially unstable diazo compounds. The regioselective synthesis of 3,5-disubstituted pyrazoles has been achieved through the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals, which serve as alkyne surrogates. thieme.de
| 1,3-Dipole Precursor | Dipolarophile | Product |
| N-Tosylhydrazones | Alkynes/Alkenes | Substituted Pyrazoles |
| Diazoalkanes | Alkynes/Alkenes | Substituted Pyrazoles |
The versatility of this method allows for the construction of a wide array of pyrazole analogues by varying the nature of the diazo compound and the alkyne. nih.gov
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have gained significant traction in synthetic organic chemistry due to their high efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.
A common four-component reaction for the synthesis of fused pyranopyrazoles involves the condensation of an aldehyde, hydrazine, a β-ketoester (such as ethyl acetoacetate), and malononitrile. researchgate.net While this typically leads to more complex fused systems, modifications of MCRs can be tailored to produce simpler, non-fused pyrazoles.
For the synthesis of a 3,4,5-substituted pyrazole, a one-pot, three-component reaction can be employed. For example, the SmCl3-catalyzed acylation of β-ketoesters, followed by cyclization with hydrazine, can yield 3,4,5-substituted pyrazoles. researchgate.net A hypothetical three-component reaction for the direct synthesis of the 3-ethoxy-5-methyl-1H-pyrazole core could involve hydrazine, an ethoxy-containing 1,3-dicarbonyl equivalent, and a methyl-group source under conditions that favor pyrazole formation.
| Components | Catalyst/Conditions | Product Type |
| Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Various catalysts, often in green solvents | Pyrano[2,3-c]pyrazoles |
| β-Ketoester, Acylating agent, Hydrazine | SmCl3 | 3,4,5-substituted pyrazoles |
The development of novel MCRs continues to be an active area of research, offering promising avenues for the efficient and diverse synthesis of pyrazole derivatives. nih.gov
Targeted Functionalization Strategies for the 4-Bromo-3-ethoxy-5-methyl-1H-pyrazole Scaffold
Once the 3-ethoxy-5-methyl-1H-pyrazole core is assembled, the final step in the synthesis of the target compound is the regioselective introduction of a bromine atom at the C4 position. The introduction of the ethoxy and methyl substituents is typically achieved during the ring formation step.
Regioselective Bromination at the C4 Position
The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, particularly when the C3 and C5 positions are occupied by electron-donating groups such as alkyl and alkoxy moieties. This inherent reactivity allows for the regioselective bromination of the 3-ethoxy-5-methyl-1H-pyrazole precursor.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.org The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetonitrile (B52724). The electron-rich nature of the pyrazole ring facilitates the electrophilic attack by the bromine atom from NBS. The reaction of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS has been shown to yield 4-bromo and 4,4-dibromo derivatives. nih.gov Photochemical conditions can also be employed to promote bromination with NBS. nih.gov
Another common brominating agent is molecular bromine (Br2). However, NBS is often preferred due to its solid nature, ease of handling, and often higher selectivity, leading to fewer side products. The use of NBS in the presence of a catalytic amount of an acid or a radical initiator can further enhance the reaction rate and selectivity. organic-chemistry.org The bromination of electron-rich aromatic compounds, including heterocycles, with NBS often proceeds with high para-selectivity, which in the case of the pyrazole ring corresponds to the C4 position. wikipedia.org
| Substrate | Brominating Agent | Conditions | Product |
| 3-Ethoxy-5-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform or Acetonitrile | This compound |
| 3-Ethoxy-5-methyl-1H-pyrazole | Bromine (Br2) | Acetic acid or other polar solvents | This compound |
The successful regioselective bromination at the C4 position is a crucial step in the synthesis of the target molecule and a variety of other functionalized pyrazole analogues. researchgate.net
Introduction of Ethoxy and Methyl Substituents
The ethoxy and methyl substituents are integral to the structure of the target molecule and are typically incorporated during the initial pyrazole ring formation. As mentioned in section 2.1.1, the reaction of a β-ketoester with hydrazine is a primary method for constructing the pyrazole ring with desired substituents at the C3 and C5 positions.
To obtain the 3-ethoxy-5-methyl substitution pattern, one could theoretically start with ethyl 3-ethoxy-2-pentenoate. However, a more common and practical approach is the synthesis of 3-methyl-5-pyrazolone from the readily available ethyl acetoacetate and hydrazine hydrate. jmchemsci.com This pyrazolone intermediate exists in tautomeric forms, including the 3-hydroxy-5-methyl-1H-pyrazole form. The hydroxyl group can then be converted to the desired ethoxy group through an O-alkylation reaction.
This alkylation is typically achieved by treating the pyrazolone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium ethoxide or potassium carbonate. A similar methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol to 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been reported using methyl iodide and sodium hydride, demonstrating the feasibility of this approach. mdpi.com
| Precursor | Reagent | Product |
| 3-Methyl-5-pyrazolone (3-hydroxy-5-methyl-1H-pyrazole) | Ethyl iodide / Base | 3-Ethoxy-5-methyl-1H-pyrazole |
| 4-Bromo-3-hydroxy-5-methyl-1H-pyrazole | Ethyl iodide / Base | This compound |
This two-step sequence, involving the formation of the pyrazolone followed by O-ethylation, provides a reliable and versatile route for the introduction of the ethoxy group at the C3 position of the pyrazole ring. The methyl group at the C5 position is directly derived from the ethyl acetoacetate starting material.
Precursor-Based Synthesis and Sequential Derivatization
The construction of the this compound scaffold can be strategically achieved through the synthesis of a pyrazole precursor followed by sequential derivatization. This approach allows for the controlled introduction of substituents onto the pyrazole ring. A logical precursor for the target molecule would be 3-ethoxy-5-methyl-1H-pyrazole. The synthesis of such precursors often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the synthesis of the analogous 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole has been reported, providing a template for the synthesis of the N-unsubstituted precursor.
Once the 3-ethoxy-5-methyl-1H-pyrazole core is assembled, the subsequent step is the regioselective introduction of a bromine atom at the C4 position. Electrophilic bromination is a common method for the halogenation of pyrazoles. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose, often in a suitable solvent. The electron-rich nature of the pyrazole ring facilitates this substitution, typically at the 4-position, which is sterically accessible and electronically favored.
Sequential functionalization can also be employed to build more complex, substituted pyrazoles. This can involve regioselective metalation of the pyrazole ring followed by quenching with an electrophile. For example, pyrazole 1-oxides can undergo regioselective deprotonation or bromine-magnesium exchange at various positions, followed by transmetalation and cross-coupling reactions to introduce a range of substituents. This modular approach provides access to a wide array of 3,4,5-trisubstituted pyrazoles. A similar strategy could be envisioned for the synthesis of this compound, potentially involving the protection of the pyrazole nitrogen, followed by sequential functionalization at the C3, C5, and C4 positions.
A summary of potential precursor-based sequential derivatization strategies is presented below:
| Precursor | Derivatization Step | Reagent/Conditions | Product |
| 3-ethoxy-5-methyl-1H-pyrazole | Electrophilic Bromination | N-Bromosuccinimide (NBS) | This compound |
| N-protected pyrazole | Sequential Metalation/Functionalization | 1. n-BuLi or i-PrMgCl2. Electrophile (e.g., NBS) | N-protected substituted pyrazole |
Catalytic Methods in the Synthesis of this compound and its Precursors
Catalysis offers powerful tools for the synthesis of substituted pyrazoles, often providing milder reaction conditions, higher efficiency, and improved selectivity compared to classical methods. Both transition-metal catalysis and organocatalysis have been extensively explored for the construction of the pyrazole core and the introduction of various functionalities.
Transition metals play a pivotal role in modern organic synthesis, and their application in pyrazole synthesis is well-documented.
Palladium-catalyzed reactions are versatile for constructing polysubstituted pyrazoles. For instance, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones have been developed to provide a route to various polysubstituted pyrazoles. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are instrumental in the synthesis of tetra-substituted pyrazoles by functionalizing pre-halogenated pyrazole intermediates.
Copper-catalyzed methods are particularly attractive due to the low cost and low toxicity of copper. Efficient copper-catalyzed condensation reactions have been developed for the synthesis of substituted pyrazoles at room temperature under acid-free conditions. nih.gov These methods often exhibit broad substrate compatibility. nih.gov Copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes also provide a novel and versatile approach to 1,3- and 1,3,4-substituted pyrazoles. orientjchem.orgnih.gov
Rhodium-catalyzed reactions have been employed for the synthesis of highly substituted pyrazoles. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes proceeds under mild conditions. acs.org Rhodium(III)-catalyzed direct C-H activation of 2-aryl-3H-indoles with diazopyrazolones has also been reported for the synthesis of 4-heteroaryl pyrazoles. organic-chemistry.org
Ruthenium-catalyzed synthesis of pyrazoles has been achieved through methods like intramolecular aerobic oxidative C-N coupling, which is suitable for preparing synthetically challenging tri- and tetrasubstituted pyrazoles. nih.gov Ruthenium-catalyzed acceptorless dehydrogenative coupling of allylic alcohols with hydrazines offers a green and atom-economical route to 2-pyrazolines, which can be precursors to pyrazoles. researchgate.net
Gold-catalyzed reactions have also found application in pyrazole synthesis. For instance, the gold(I)-catalyzed reaction of 1-alkynyltriazenes with imines leads to the formation of 1,3-diaminopyrazoles. nih.gov
Silver-catalyzed decarboxylative cyclization of 1,2-diaza-1,3-dienes and α-keto acids provides a route to multisubstituted pyrazoles. asianpubs.org Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with alkynes has also been described for the construction of pyrazoles under mild conditions. nih.gov
A summary of transition-metal-catalyzed approaches to pyrazole synthesis is provided in the table below:
| Metal Catalyst | Reaction Type | Reactants | Key Features |
| Palladium | Ring-opening/Cross-coupling | 2H-azirines, hydrazones / Halogenated pyrazoles | Versatile for polysubstitution |
| Copper | Condensation/Cascade reactions | 1,3-dicarbonyls, hydrazines / Oxime acetates, amines, aldehydes | Mild, acid-free conditions, economical nih.govorientjchem.orgnih.gov |
| Rhodium | Addition-cyclization/C-H activation | Hydrazines, alkynes / 2-aryl-3H-indoles, diazopyrazolones | Access to highly substituted pyrazoles acs.orgorganic-chemistry.org |
| Ruthenium | Oxidative C-N coupling/Dehydrogenative coupling | Hydrazones / Allylic alcohols, hydrazines | Synthesis of challenging structures, green chemistry nih.govresearchgate.net |
| Gold | C-N coupling | 1-alkynyltriazenes, imines | Formation of diaminopyrazoles nih.gov |
| Silver | Decarboxylative cyclization/[3+2] cycloaddition | 1,2-diaza-1,3-dienes, α-keto acids / N-isocyanoiminotriphenylphosphorane, alkynes | Access to multisubstituted and monosubstituted pyrazoles asianpubs.orgnih.gov |
In addition to metal-based catalysts, organocatalytic and acid-catalyzed reactions have emerged as powerful strategies for pyrazole synthesis, offering advantages such as metal-free conditions and unique reactivity patterns.
Acid-catalyzed reactions are a cornerstone of classical pyrazole synthesis, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst. More advanced acid-catalyzed methods have also been developed. For example, a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines provides a convenient, one-pot synthesis of a variety of pyrazole derivatives at ambient temperature with complete regioselectivity. This approach utilizes the 3-ethoxycyclobutanone as a 1,3-dicarbonyl synthon.
Organocatalytic approaches to pyrazole synthesis are gaining increasing attention. These methods utilize small organic molecules to catalyze the formation of the pyrazole ring. For instance, an efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has been developed via a secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence. While this example leads to a fused pyrazole system, the underlying principles of organocatalytic activation can be applied to the synthesis of the core pyrazole ring.
| Catalysis Type | Catalyst Example | Reaction Type | Reactants | Key Features |
| Acid-Catalyzed | SnCl₄, BF₃·OEt₂, TiCl₄ | Union/Cyclization | 3-Ethoxycyclobutanones, Monosubstituted hydrazines | One-pot, ambient temperature, high regioselectivity |
| Organocatalytic | Secondary Amines | Asymmetric Michael/Wittig/oxa-Michael | Aldehydes, Pyrazolones, Phosphonium ylides | Asymmetric synthesis of fused pyrazole derivatives acs.org |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of pyrazole synthesis, microwave-assisted and ultrasound-assisted methods are prominent examples of green chemistry approaches.
Microwave irradiation has been demonstrated to be an effective energy source for accelerating organic reactions. In pyrazole synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating. An efficient microwave-assisted synthetic method has been applied for the preparation of a series of pyrazolines, which are precursors to pyrazoles. Furthermore, a solvent-free, microwave-assisted approach for the ring-opening reactions of epoxides with pyrazoles has been described, highlighting the potential for rapid and efficient functionalization under sustainable conditions. One-pot multicomponent reactions under microwave irradiation have also been successfully employed for the synthesis of fused pyrazole systems like 4H-pyrano[2,3-c]pyrazoles.
Ultrasound irradiation, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. Ultrasound-assisted synthesis has been successfully applied to the preparation of pyrazole derivatives. For instance, the synthesis of pyrazolines from chalcones has been achieved using ultrasound, offering a sustainable and environmentally friendly approach. nih.gov Novel pyrazoles have also been synthesized from the reaction of carbanions with hydrazonyl halides under ultrasonic conditions, with improved reaction times and yields compared to silent conditions. nih.gov The synthesis of 1,5-disubstituted pyrazoles has been shown to be tremendously enhanced under ultrasound irradiation in the presence of a Cu(I) catalyst. These examples underscore the potential of sonochemistry as a valuable tool for the green synthesis of pyrazole-containing compounds.
| Green Chemistry Approach | Energy Source | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions | Synthesis of pyrazolines and functionalized pyrazoles |
| Ultrasound-Assisted Synthesis | High-frequency Sound Waves | Enhanced reaction rates and yields, milder conditions | Synthesis of pyrazolines and substituted pyrazoles nih.govnih.gov |
Mechanochemical Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in synthetic organic chemistry. This solvent-free or low-solvent technique offers a sustainable alternative to conventional solution-phase synthesis. In the context of pyrazole synthesis, mechanochemical methods, typically employing ball milling, have demonstrated significant advantages, including shorter reaction times, higher yields, and simplified work-up procedures. thieme-connect.com
The synthesis of pyrazoles via mechanochemistry often involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. thieme-connect.com For instance, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions highlights the efficiency of this approach. thieme-connect.com The reaction proceeds by vibrating a mixture of the chalcone, hydrazine, and stainless-steel balls at a high frequency, followed by the addition of an oxidant. thieme-connect.com This method not inpyly avoids the use of solvents but also often results in higher yields and fewer byproducts compared to traditional solvent-based methods. thieme-connect.com
The principles of this approach could be extended to the synthesis of this compound. A plausible mechanochemical route would involve the reaction of a suitably substituted 1,3-dicarbonyl precursor, such as a halogenated β-keto ester, with a hydrazine source under ball milling conditions. The mechanical forces would facilitate the intimate mixing and reaction of the solids, potentially leading to the formation of the desired pyrazole ring with high efficiency.
Table 1: Comparison of Mechanochemical vs. Conventional Synthesis of 3,5-Diphenyl-1H-pyrazoles
| Parameter | Mechanochemical Method thieme-connect.com | Conventional Solvent-Based Method thieme-connect.com |
|---|---|---|
| Solvent | Solvent-free | Various organic solvents (e.g., ethanol, acetic acid) |
| Reaction Time | 30 minutes | Several hours |
| Temperature | Room temperature | Elevated temperatures (reflux) |
| Yield | High | Often lower |
| Work-up | Simple dispersion in water and filtration | Extraction and chromatographic purification |
| Byproducts | Minimal | Often present |
Flow Chemistry Techniques in Pyrazole Synthesis
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction efficiency, safety, and scalability. mdpi.comscilit.com The application of flow chemistry to the synthesis of pyrazoles has demonstrated significant advantages over traditional batch methods, including reduced reaction times, improved yields, and safer handling of hazardous intermediates. mdpi.comnih.gov
Several strategies for pyrazole synthesis have been successfully adapted to flow chemistry conditions. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In the first stage, the acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in the second stage to yield the pyrazole. galchimia.com
Another powerful technique is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. mdpi.com Continuous-flow systems allow for the safe in-situ generation and immediate consumption of potentially explosive diazo compounds, such as trimethylsilyldiazomethane, mitigating the risks associated with their accumulation in batch reactors. nih.gov This approach has been utilized to synthesize a variety of pyrazole derivatives with good to excellent yields. mdpi.comnih.gov
For the synthesis of this compound, a flow chemistry approach could involve the reaction of a suitable β-keto ester with a hydrazine derivative in a heated flow reactor. The precise control over temperature and residence time afforded by the flow system would likely lead to a high-yielding and selective process.
Table 2: Examples of Pyrazole Synthesis in Flow Chemistry
| Reaction Type | Reactants | Key Advantages in Flow | Reference |
|---|---|---|---|
| Cyclocondensation | Vinylidene keto esters and hydrazine derivatives | Good to very good yields (62–82%) and excellent regioselectivities. | mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | Terminal alkynes and trimethylsilyldiazomethane | Safe in-situ generation of hazardous diazo compounds and ability to generate gram quantities of product. | mdpi.comnih.gov |
| Two-Step Condensation | Acetophenones, DMADMF, and hydrazine | Efficient synthesis of a library of pyrazoles with high yields. | galchimia.com |
| Sequential Alkyne Homocoupling and Hydroamination | Terminal alkynes and hydrazine | Direct access to 3,5-disubstituted pyrazoles without isolation of intermediates. | rsc.org |
Iii. Mechanistic Investigations of Reactions Involving 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole and Its Synthons
Elucidation of Reaction Pathways for Pyrazole (B372694) Formation
The formation of the pyrazole ring is a cornerstone of the synthesis of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole. The most common and classic method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the target molecule, the synthons would be a β-ketoester, specifically ethyl 3-oxobutanoate, and hydrazine.
The reaction pathway is generally understood to proceed through the initial formation of a hydrazone intermediate. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the hydrazone. Subsequently, an intramolecular cyclization occurs where the remaining amino group of the hydrazine attacks the second carbonyl group. This is followed by another dehydration step to yield the aromatic pyrazole ring. nih.govbeilstein-journals.org
The mechanism can be influenced by reaction conditions such as pH. The rate-determining step and the distribution of regioisomers can be shifted by modulating the acidity or by varying the substituents on the reactants. researchgate.net Lewis acid catalysts, such as SmCl₃, can accelerate the reaction by participating in the formation of β-diketonate complexes, which facilitates the cyclization step. nih.govbeilstein-journals.org
Multicomponent reactions offer an alternative and efficient pathway for pyrazole synthesis. nih.govbeilstein-journals.orgnih.gov These reactions can involve the in situ generation of the 1,3-dicarbonyl compound, which then reacts with hydrazine in a one-pot process. beilstein-journals.org For instance, the SmCl₃-catalyzed acylation of a β-ketoester can yield a 1,3-diketone that subsequently cyclizes with hydrazine to form the substituted pyrazole. nih.govbeilstein-journals.org
The reaction can also proceed through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov For example, the condensation of an α,β-unsaturated ketone with a hydrazine derivative can form a pyrazoline, which is subsequently oxidized in situ to the pyrazole. nih.gov
Detailed Analysis of Halogenation Mechanisms at the Pyrazole C4 Position
The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step in the synthesis of this compound. The C4 position of the pyrazole ring is electron-rich and, therefore, susceptible to electrophilic attack. pharmaguideline.com Halogenation of pyrazoles primarily occurs at this position through an electrophilic aromatic substitution mechanism. researchgate.netrrbdavc.org
The reaction is typically carried out using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a suitable solvent. researchgate.net The mechanism involves the attack of the π-electrons of the pyrazole ring on the electrophilic bromine atom of the brominating agent. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring. In the final step, a base (which can be the solvent or the succinimide (B58015) anion in the case of NBS) abstracts a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromo-substituted product.
The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the nature of the substituents already present on the ring. Electron-donating groups, such as methyl and ethoxy groups, activate the ring and facilitate the electrophilic attack at the C4 position. researchgate.net Conversely, electron-withdrawing groups would deactivate the ring. mdpi.com The reaction conditions, including the solvent and the presence of any catalysts, can also play a significant role in the reaction mechanism and efficiency. researchgate.netresearchgate.net For instance, the bromination of 1-phenylpyrazole (B75819) can be directed to either the pyrazole C4 position or the phenyl ring depending on the acidity of the reaction medium. In neutral or weakly acidic conditions, substitution occurs at the C4 position of the pyrazole. In strongly acidic media, the pyrazole ring is protonated and deactivated, leading to substitution on the phenyl ring. cdnsciencepub.com
Mechanistic Insights into Substituent Introduction (Ethoxy, Methyl)
The introduction of the ethoxy and methyl substituents onto the pyrazole ring is integral to the formation of the target compound. The methyl group at the C5 position and the ethoxy group at the C3 position are typically incorporated from the starting materials used in the Knorr synthesis.
Methyl Group Introduction: The methyl group at the C5 position originates from the β-ketoester synthon, ethyl 3-oxobutanoate. During the cyclocondensation reaction with hydrazine, the carbon atom bearing the methyl group becomes the C5 position of the resulting pyrazole ring. The regiochemistry of this addition is a critical aspect, which is discussed in more detail in the following section.
Ethoxy Group Introduction: The ethoxy group at the C3 position is derived from the ester functionality of the ethyl 3-oxobutanoate starting material. In the course of the cyclization, the carbonyl group of the ester is attacked by the hydrazine, and after tautomerization of the initial pyrazolone (B3327878) intermediate, the enol form is trapped as the ethyl ether, resulting in the 3-ethoxy substituent. The formation of the pyrazolone intermediate is a key step in this process. researchgate.net
Alternatively, if a pyrazolone is formed as a stable intermediate, the ethoxy group can be introduced via an O-alkylation reaction. This would involve the deprotonation of the pyrazolone's hydroxyl group with a base, followed by a nucleophilic substitution reaction with an ethylating agent like ethyl iodide or diethyl sulfate.
The introduction of a methyl group on one of the nitrogen atoms (N-methylation) is another common substitution on pyrazoles. However, this can be challenging due to the presence of two adjacent and often similarly reactive nitrogen atoms, which can lead to a mixture of regioisomers. acs.orgnih.gov The regioselectivity of N-methylation is influenced by steric and electronic factors of the substituents on the pyrazole ring. acs.orgnih.gov The use of sterically bulky methylating reagents, such as α-halomethylsilanes, has been shown to improve the selectivity for N1-methylation. acs.orgnih.govresearcher.life
Regiochemical Control and Stereochemical Considerations in Pyrazole Synthesis
Regiochemical control is a paramount consideration in the synthesis of polysubstituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.govbeilstein-journals.orgnih.govfigshare.com In the synthesis of this compound from ethyl 3-oxobutanoate and hydrazine, the use of an unsubstituted hydrazine simplifies the regiochemical outcome as the two nitrogen atoms are equivalent. However, if a substituted hydrazine were used, two regioisomers could potentially form.
The regioselectivity of the cyclocondensation reaction is governed by a combination of steric and electronic factors. researchgate.net The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. The relative electrophilicity of the carbonyl carbons and the steric hindrance around them influence which carbonyl is attacked first. researchgate.net For ethyl 3-oxobutanoate, the ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl.
The choice of solvent can also have a dramatic impact on the regioselectivity of pyrazole formation. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in the condensation of methylhydrazine with 1,3-diketones compared to traditional solvents like ethanol. acs.org
In the context of this compound, since the pyrazole ring is planar and aromatic, there are no stereochemical considerations in the final product itself, unless chiral substituents are introduced. However, if the synthesis proceeds through a pyrazoline intermediate, stereocenters can be created, and the stereochemistry of the subsequent elimination or oxidation step would be relevant.
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including those involved in pyrazole synthesis. nih.govbeilstein-journals.orgnih.govnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways, identify transition states, and calculate the activation energies for different steps. researchgate.net This allows for a deeper understanding of the factors that control the reaction rate and selectivity.
For the Knorr pyrazole synthesis, computational studies can help to determine which of the two carbonyl groups of the 1,3-dicarbonyl compound is more susceptible to nucleophilic attack by hydrazine. By calculating the energies of the transition states for both possible initial attacks, the preferred reaction pathway and the resulting regioselectivity can be predicted. researchgate.net
Molecular Electron Density Theory (MEDT) has also been applied to study the molecular mechanisms of reactions involving pyrazoles. rsc.org For example, in the addition of 2-aryl-3-nitro-2H-chromenes to pyrazoles, MEDT calculations have shown that the reaction proceeds through the formation of a zwitterionic intermediate, followed by a nih.govpharmaguideline.com-proton sigmatropic shift. rsc.org
Computational studies can also provide insights into the halogenation mechanism. By modeling the electrophilic attack of a bromine cation or a polarized bromine molecule on the pyrazole ring, the structure and stability of the intermediate sigma complex can be determined. Furthermore, the energy barrier for the final deprotonation step can be calculated, providing a complete energetic profile of the reaction.
The table below summarizes the key mechanistic features investigated for the synthesis of this compound and its synthons.
| Mechanistic Aspect | Key Investigated Features | Influencing Factors | Computational Tools |
| Pyrazole Formation | Initial hydrazone formation, intramolecular cyclization, dehydration, pyrazoline intermediates | pH, catalysts (e.g., Lewis acids), substituents on reactants | DFT, MEDT |
| Halogenation at C4 | Electrophilic aromatic substitution, sigma complex intermediate, deprotonation | Substituents on the pyrazole ring, reaction medium (acidity), nature of the brominating agent | DFT |
| Substituent Introduction | Incorporation from starting materials (Knorr synthesis), O-alkylation of pyrazolone intermediates, N-alkylation regioselectivity | Reactivity of carbonyl groups, steric hindrance, choice of alkylating agent and base | Not explicitly found in search results for this specific compound, but generally applicable. |
| Regiochemical Control | Site of initial nucleophilic attack by hydrazine on the 1,3-dicarbonyl compound | Steric and electronic effects of substituents, solvent effects (e.g., fluorinated alcohols) | DFT |
| Reaction Intermediates | Hydrazones, pyrazolines, sigma complexes, zwitterionic intermediates | Reaction pathway, reaction conditions | DFT, MEDT |
| Transition States | Energetic barriers for key steps (e.g., cyclization, deprotonation) | Catalysts, substituents, solvent | DFT, MEDT |
Iv. Theoretical and Computational Chemistry Studies of 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental properties of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole. These calculations provide a molecular-level understanding of its behavior.
A detailed analysis of the electronic structure would involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical stability and reactivity. The HOMO-LUMO energy gap would be a key parameter, with a larger gap suggesting higher stability and lower reactivity. Electron density distribution maps and electrostatic potential plots would further reveal the electron-rich and electron-poor regions of the molecule, highlighting the electronegative influence of the bromine and oxygen atoms and the nitrogen atoms of the pyrazole (B372694) ring.
To predict the molecule's reactivity, global and local reactivity descriptors would be calculated. Global descriptors like chemical hardness, softness, and global electrophilicity index would provide a general measure of the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons. Local reactivity would be assessed using Fukui functions or dual descriptors, which would identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. For instance, these calculations would pinpoint whether an incoming electrophile would preferentially attack a nitrogen atom or a specific carbon on the pyrazole ring.
The 1H-pyrazole structure of the title compound can potentially exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms. Quantum chemical calculations would be essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each possible tautomer in the gas phase and in different solvents (using solvation models), researchers could predict the predominant tautomeric form under various conditions. The energy barriers for the interconversion between tautomers could also be calculated to understand the dynamics of this process.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would offer insights into the dynamic behavior of this compound over time. By simulating a system containing multiple molecules of the compound, one could study its intermolecular interactions, such as hydrogen bonding and van der Waals forces. In a simulated aqueous environment, MD could reveal how the molecule interacts with water molecules, providing information on its solvation and the stability of its hydration shell. These simulations are crucial for understanding how the molecule behaves in a condensed phase or a biological environment.
Conformational Analysis
The presence of a flexible ethoxy group necessitates a thorough conformational analysis. This would involve systematically rotating the rotatable bonds (C-O and O-C bonds of the ethoxy group) and calculating the potential energy of the resulting conformers. This process, known as a potential energy surface scan, would identify the most stable (lowest energy) conformations of the molecule. The results would reveal the preferred spatial arrangement of the ethoxy group relative to the pyrazole ring, which is critical for understanding its steric properties and how it might interact with other molecules.
V. Advanced Spectroscopic Methodologies for Structural Elucidation of 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole and Its Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. For 4-bromo-3-ethoxy-5-methyl-1H-pyrazole (C₆H₉BrN₂O), HRMS would confirm this specific combination of atoms.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.netwhitman.edu
The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for substituted pyrazoles may involve the loss of substituents or cleavage of the pyrazole (B372694) ring. researchgate.net For the title compound, expected fragment ions could result from the loss of the bromine atom, an ethyl group, or an ethoxy group. mdpi.comresearchgate.net
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₆H₉⁷⁹BrN₂O]⁺ | Molecular Ion (M⁺) | 219.99 |
| [C₆H₉⁸¹BrN₂O]⁺ | Molecular Ion ([M+2]⁺) | 221.99 |
| [C₆H₉N₂O]⁺ | Loss of Br radical | 141.07 |
| [C₄H₄⁷⁹BrN₂O]⁺ | Loss of ethyl radical | 190.96 |
| [C₄H₄⁸¹BrN₂O]⁺ | Loss of ethyl radical | 192.96 |
Note: m/z values are calculated for the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds. For pyrazole derivatives, GC-MS provides critical information on molecular weight and fragmentation patterns, which are essential for structural confirmation. researchgate.net The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.
The fragmentation of the pyrazole ring and its substituents provides a unique mass spectrum that acts as a chemical fingerprint. For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways for substituted pyrazoles often involve the cleavage of the ring and loss of substituents. researchgate.net Expected fragmentation for the title compound would include the loss of a bromine radical (•Br), an ethyl radical (•CH₂CH₃), or an ethoxy radical (•OCH₂CH₃), as well as the characteristic loss of hydrogen cyanide (HCN) from the pyrazole ring. researchgate.net
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
|---|---|---|
| 218/220 | [C₇H₁₁BrN₂O]⁺ | Molecular ion peak [M]⁺, showing ⁷⁹Br/⁸¹Br isotopic pattern. |
| 189/191 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| 139 | [M - Br]⁺ | Loss of a bromine radical. |
| 112 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, characteristic of pyrazole ring cleavage. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC-MS. scispace.com This technique is widely used for the characterization and quantification of various pyrazole derivatives, including fungicides in complex matrices. nih.gov In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically employed, which often result in less fragmentation and a more prominent molecular ion peak compared to GC-MS. nih.govmdpi.com
For the analysis of this compound, reversed-phase HPLC would likely be used for separation. ESI in positive mode (ESI+) would be expected to protonate the pyrazole, yielding a prominent [M+H]⁺ ion at m/z 219/221. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This method provides high sensitivity and selectivity for detecting and identifying pyrazole compounds. nih.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography | Reversed-phase (e.g., C18 column) | nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient with formic acid or ammonium (B1175870) acetate | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.govresearchgate.net |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed fingerprint of a compound's molecular vibrations.
In the spectrum of this compound, several characteristic bands would be expected. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and ethoxy groups would be observed between 2850 and 3000 cm⁻¹. The pyrazole ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would produce a strong band around 1050-1250 cm⁻¹. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | 3100 - 3300 (broad) | Pyrazole Ring |
| C-H stretch (aliphatic) | 2850 - 3000 | Ethoxy, Methyl |
| C=N, C=C stretch | 1400 - 1600 | Pyrazole Ring |
| C-O stretch | 1050 - 1250 | Ethoxy |
| C-Br stretch | 500 - 650 | Bromo |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like pyrazole, the absorption of UV radiation promotes electrons from π to π* orbitals. nih.gov The unsubstituted pyrazole molecule shows a strong absorption band around 203-210 nm. nih.gov
The positions and intensities of these absorption bands are highly sensitive to the substituents on the pyrazole ring. Substituents can cause a shift in the maximum absorption wavelength (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. Studies on substituted pyrazoles have shown that substitution at the 4-position, as in the title compound, typically leads to a significant bathochromic shift of more than 10 nm. researchgate.net The ethoxy group at the 3-position and the methyl group at the 5-position, acting as auxochromes, would also contribute to this shift. Therefore, this compound is expected to exhibit a λmax at a longer wavelength compared to the parent pyrazole ring, likely in the 220-240 nm range.
| Compound | Approximate λmax (nm) | Key Substituent Effect |
|---|---|---|
| Pyrazole | ~203 | Parent heterocycle. nih.gov |
| Substituted Pyrazoles (general) | 210 - 250+ | Substituents cause a bathochromic shift. researchgate.net |
| 4-Substituted Pyrazoles | >220 | Substitution at the 4-position leads to a large bathochromic shift. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This method provides unambiguous data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the solid-state architecture. researchgate.net
While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, provides insight into the expected structural features. researchgate.netunivie.ac.at A crystallographic analysis of the title compound would be expected to confirm the planarity of the pyrazole ring. It would also precisely measure the C-Br, C-O, C-N, and C-C bond lengths, which can be compared to theoretical values. A key feature of interest would be the intermolecular hydrogen bonding involving the N-H proton of one pyrazole molecule and a nitrogen atom or an oxygen atom of a neighboring molecule, forming chains or layers in the crystal lattice. researchgate.net
| Parameter | Type of Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise intramolecular distances and angles |
| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and π-π stacking |
Vi. Advanced Analytical Techniques for the Characterization and Quantification of Pyrazole Derivatives
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the analysis of pyrazole (B372694) derivatives. researcher.life This combination allows for the efficient separation of the target compound from impurities and degradation products, while the PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. japsonline.com
The development of a robust HPLC-PDA method is a systematic process that involves the optimization of several chromatographic parameters to achieve the desired separation. ijcpa.in This process is followed by rigorous validation according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable and reproducible. japsonline.com
Method Development: The primary goal is to achieve a good resolution between the main compound peak and any potential impurities. Key parameters that are optimized include:
Column: A reversed-phase column, such as a C18, is commonly used for the separation of moderately polar pyrazole derivatives. researcher.lifeijcpa.in
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. researcher.lifeijcpa.in The composition can be delivered in an isocratic (constant composition) or gradient (varied composition) mode to achieve optimal separation.
Flow Rate: Typically set between 0.5 and 1.5 mL/min to ensure efficient separation without excessive analysis time. researcher.life
Detection Wavelength: The PDA detector is set to monitor at the wavelength of maximum absorbance (λmax) of the pyrazole derivative to ensure the highest sensitivity. japsonline.com The ability to scan a full spectrum allows for the identification of co-eluting peaks and peak purity analysis. researcher.life
Validation Protocols: Once developed, the method is validated to demonstrate its suitability for the intended purpose. ijcpa.in Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. japsonline.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. researcher.life This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijcpa.in
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researcher.life
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcpa.in
Table 1: Illustrative HPLC-PDA Method Parameters for Pyrazole Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| PDA Detection | 210-400 nm, monitoring at λmax |
HPLC-PDA is a primary tool for assessing the purity of pyrazole compounds like 4-bromo-3-ethoxy-5-methyl-1H-pyrazole. iajps.com The percentage purity is typically determined using an area normalization method. In this approach, the peak area of the main compound is expressed as a percentage of the total area of all peaks detected in the chromatogram. nih.gov
The PDA detector enhances purity assessment by providing peak purity analysis. This function compares the spectral data across the entire peak to determine if the peak is spectrally homogeneous. A spectrally pure peak suggests that no other component is co-eluting with the main compound. japsonline.com
Table 2: Example of Purity Assessment Data
| Peak | Retention Time (min) | Area (%) | Peak Purity |
|---|---|---|---|
| Impurity 1 | 3.5 | 0.08 | N/A |
| Main Compound | 5.2 | 99.85 | Pass |
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. rroij.com HPLC-PDA is instrumental in the initial detection of these impurities. iajps.com Forced degradation studies are often performed, where the pyrazole compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The resulting chromatograms can reveal the impurity profile of the molecule.
While HPLC-PDA can detect and quantify these impurities, it often lacks the specificity to definitively identify their structures. researchgate.net For structural elucidation, HPLC is frequently coupled with a mass spectrometer (LC-MS). researchgate.net This hyphenated technique provides the retention time from the HPLC and the mass-to-charge ratio (m/z) and fragmentation patterns from the MS, which are invaluable for identifying the chemical structures of the impurities. iajps.comresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique suitable for the separation and analysis of volatile and thermally stable compounds. While many pyrazole derivatives may require derivatization to increase their volatility and thermal stability, GC can be an effective method for their analysis, particularly when coupled with a mass spectrometer (GC-MS). mdpi.com This technique is especially useful for identifying volatile impurities, residual solvents, or specific pyrazole derivatives that are amenable to gas-phase analysis. mdpi.com
The separation in GC is based on the partitioning of the analyte between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The components of the sample are separated based on their boiling points and their interactions with the stationary phase. In the context of pyrazole derivatives, GC-MS can be used to identify and quantify components in complex mixtures, such as reaction byproducts or environmental samples. mdpi.com
Electrochemical Methods for Characterization
Electrochemical methods offer a sensitive and often cost-effective approach to studying the redox properties of pyrazole derivatives. mdpi.com Techniques such as cyclic voltammetry (CV) can provide valuable information about the oxidation and reduction potentials of a compound. This information is useful for understanding its electronic structure and potential reactivity. researchgate.net
The electrochemical behavior of a pyrazole derivative is influenced by the nature and position of its substituents. For instance, the presence of electron-donating or electron-withdrawing groups on the pyrazole ring can shift the oxidation or reduction potentials. scispace.com Electrochemical studies can also be used to investigate reaction mechanisms, such as electrochemically induced halogenation or aromatization of pyrazoline precursors. mdpi.comrsc.org These methods can serve as a complementary technique to spectroscopic and chromatographic methods for the comprehensive characterization of compounds like this compound. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Helium |
| Methanol |
| Nitrogen |
Vii. Supramolecular Chemistry and Materials Science Applications of 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole Analogues
Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry
Pyrazole and its substituted analogues are a significant class of N-heterocyclic ligands in coordination chemistry. researchgate.netresearchgate.net Their importance stems from their ability to coordinate with a wide range of metal ions through the pyridine-like nitrogen atom, leading to the formation of stable complexes with diverse topologies and nuclearities. researchgate.netresearchgate.net The presence of an acidic N-H proton in N-unsubstituted pyrazoles adds another layer of functionality, allowing them to act as neutral ligands or, upon deprotonation, as anionic pyrazolate linkers. This versatility in coordination modes is fundamental to their application in catalysis and materials design. nih.govrsc.org The electronic and steric properties of the pyrazole ring can be readily tuned by introducing substituents, such as bromo, ethoxy, and methyl groups, thereby modifying the properties of the resulting metal complexes. researchgate.net
Among the most well-known polydentate systems derived from pyrazoles are the "scorpionate" ligands. wikipedia.org First introduced by Swiatoslaw Trofimenko, the archetypal scorpionate ligands are hydrotris(pyrazolyl)borates (Tp ligands). wikipedia.org These ligands are synthesized from the reaction of a pyrazole with an alkali-metal borohydride, such as sodium borohydride. wikipedia.org They are tripodal, tridentate ligands that bind to a metal center in a facial (fac) manner, akin to a scorpion grasping the metal with two pincers (two pyrazole rings) and stinging it with its tail (the third pyrazole ring). wikipedia.orgcore.ac.uk
The Tp framework is exceptionally versatile; by modifying the substituents on the pyrazole rings, chemists can fine-tune the steric and electronic environment around the coordinated metal center. nih.gov This has led to a vast library of scorpionate ligands with tailored properties. Beyond the classic Tp ligands, other central atoms like carbon (tris(pyrazol-1-yl)methanes, Tpm) and phosphorus have been used to create neutral scorpionate analogues. core.ac.uknih.gov These ligands are often considered "spectator ligands" because they form robust coordination complexes that allow chemists to study the reactivity at the remaining open coordination sites on the metal. core.ac.uk
The functionality of pyrazole ligands extends beyond simply binding to a metal center; they can actively participate in chemical transformations through metal-ligand cooperation (MLC). nih.gov This phenomenon is particularly relevant for protic (N-unsubstituted) pyrazoles. When coordinated to a metal, the N-H proton of the pyrazole becomes more acidic. nih.gov This proton can be involved in substrate activation or bond cleavage, where the pyrazole ligand acts as a proton shuttle. The interconversion between the neutral pyrazole and the anionic pyrazolato form, coupled with the metal center, can mediate various bond activation and transfer reactions without a formal change in the metal's oxidation state. nih.gov
For instance, pincer-type complexes bearing protic pyrazole arms, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been designed to enforce this cooperative reactivity. nih.gov In other systems, the addition of pyrazole ligands has been shown to dramatically enhance the catalytic activity of metal centers. A study on the ring-opening polymerization of L-lactide found that using titanium isopropoxide with a pyrazole ligand resulted in a significant increase in catalytic activity—up to 17-fold at room temperature—compared to using the titanium precursor alone. rsc.org This enhancement was attributed to a cooperative activation mechanism between two titanium atoms bridged by the pyrazole ligand. rsc.org Similarly, cobalt complexes with pyrazole and scorpionate ligands have shown catalytic activity in the oxidation of cyclohexane (B81311) under mild conditions. nih.gov
Pyrazoles in Supramolecular Assemblies
The ability of pyrazole derivatives to engage in a variety of non-covalent interactions makes them excellent building blocks for crystal engineering and the construction of supramolecular assemblies. mdpi.com The N-H group of the pyrazole ring is a potent hydrogen-bond donor, while the sp²-hybridized nitrogen atom is a hydrogen-bond acceptor. This dual functionality facilitates the formation of robust hydrogen-bonded networks, leading to predictable one-, two-, or three-dimensional structures. nih.gov
Beyond hydrogen bonding, other interactions such as π-π stacking between aromatic pyrazole rings, anion-π interactions, and C-H···π contacts play a crucial role in stabilizing the crystal structures of their coordination compounds. mdpi.com These weak interactions collectively direct the self-assembly process, resulting in fascinating and complex architectures. For example, studies on cobalt(II) and nickel(II) complexes with 3,5-dimethylpyrazole (B48361) have revealed layered assemblies stabilized by a combination of these non-covalent forces. mdpi.com In one notable case, a trimeric supramolecular host cavity was formed, which encapsulated counter chloride ions, demonstrating the potential for creating functional host-guest systems. mdpi.com The versatility of pyrazolide anions as bridging ligands is also a key factor, with at least 20 different coordination modes identified, making them highly flexible components for self-assembly. rsc.org
Development of Pyrazole-Based Chemosensors and Probes
In recent years, pyrazole derivatives have emerged as a privileged scaffold for the design of colorimetric and fluorescent chemosensors. nih.govrsc.org Their synthetic versatility allows for the incorporation of specific binding sites for ions and molecules, as well as the integration of signaling units (chromophores or fluorophores). rsc.org The coordination of an analyte to the pyrazole-based receptor triggers a change in the electronic properties of the system, resulting in a detectable optical response (a change in color or fluorescence). nih.gov
Pyrazole-based probes have been successfully developed for the detection of a wide range of analytes, including various metal cations and anions. nih.gov The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), where the binding of an ion to the receptor blocks the PET process, "turning on" the fluorescence of the probe. nih.gov The selectivity of these sensors can be tuned by carefully designing the binding pocket. For example, different pyrazole derivatives have been shown to selectively detect biologically and environmentally important ions such as Fe³⁺, Hg²⁺, Al³⁺, Zn²⁺, and Cd²⁺. nih.govnih.gov The performance of these sensors is often characterized by high sensitivity, with limits of detection (LOD) reaching nanomolar concentrations. nih.gov
Table 1: Selected Pyrazole-Based Fluorescent Probes for Ion Detection This table is interactive. You can sort and filter the data.
| Probe Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Key Observation |
|---|---|---|---|---|
| Pyridine–pyrazole dye | Fe³⁺ | Colorimetric & Fluorescent | 57 nM | New absorption band appears at 340 nm. nih.gov |
| Pyrazole-rhodamine 6G | Hg²⁺ | Fluorescence Enhancement | 20.7 nM | Significant fluorescence enhancement at 575 nm. nih.gov |
| Pyridine–pyrazole | Al³⁺ | Colorimetric & Fluorescent | - | Selective recognition in buffered aqueous solution. nih.gov |
| Pyrazole with acetylpyridine | Zn²⁺ | Fluorescence "Turn-On" | - | 20-fold increase in fluorescence at 480 nm. nih.govsemanticscholar.org |
| Pyrazole with anisole | Fe³⁺ | Fluorescence "Turn-On" | 0.025 µM | 30-fold increase in fluorescence at 465 nm. nih.govsemanticscholar.org |
Pyrazole Derivatives in Functional Materials (e.g., Fluorescent Materials)
The intrinsic photophysical properties of appropriately substituted pyrazoles make them attractive components for the development of functional materials. rsc.orgnih.gov While the parent pyrazole ring is not fluorescent, its derivatives can be designed to be highly emissive, with high fluorescence quantum yields, large Stokes shifts, and interesting solvatochromic behavior. rsc.orgnih.gov This has led to their use in a variety of applications, including as fluorescent dyes for bioimaging. nih.goveurekaselect.com
Pyrazole-based fluorescent dyes have demonstrated excellent performance in cell staining and for detecting specific conditions within cells, such as temperature changes or hypoxia. nih.gov Their good membrane permeability and biocompatibility make them suitable for in vivo studies. nih.gov The N-donor character of the pyrazole ring is also leveraged in creating metal-ion responsive fluorescent materials. nih.gov Furthermore, the robust and versatile nature of pyrazole derivatives has made them essential building blocks in the development of optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The ability to create both simple and fused-ring systems allows for extensive tuning of their electronic and optical properties to meet the demands of advanced material applications. nih.gov
Viii. Future Directions and Emerging Research Avenues for 4 Bromo 3 Ethoxy 5 Methyl 1h Pyrazole
Development of Novel and Highly Efficient Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyls with hydrazine (B178648), provide a foundational approach, the future synthesis of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole will likely focus on more sophisticated and efficient strategies. mdpi.comkfupm.edu.sa Key areas for exploration include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this pyrazole derivative could offer significant advantages in terms of scalability, safety, and product consistency. mit.edu This approach would enable precise control over reaction parameters, potentially leading to higher yields and purity.
Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would provide a highly atom-economical and convergent route to the target molecule and its analogs. tandfonline.comnih.gov Future research could focus on isocyanide-based MCRs or other novel MCRs that allow for the rapid assembly of the polysubstituted pyrazole core.
Transition Metal-Catalyzed Cycloadditions: Exploring transition metal-catalyzed [3+2] cycloaddition reactions between suitable diazo compounds and alkynes could offer a regioselective pathway to the desired pyrazole isomer. organic-chemistry.orgnih.gov Fine-tuning of catalysts and reaction conditions will be crucial for optimizing these transformations.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow Synthesis | Scalability, Safety, Purity | Reactor design, Optimization of reaction parameters |
| Multi-component Reactions | Atom economy, Efficiency | Discovery of novel MCRs, Substrate scope expansion |
| Transition Metal-Catalyzed Cycloadditions | Regioselectivity, Mild conditions | Catalyst development, Mechanistic studies |
Exploration of Advanced Functionalization and Derivatization Strategies
The strategic placement of substituents on the this compound ring makes it an ideal platform for further chemical modifications. Future research should concentrate on leveraging these functional handles to create a diverse library of new molecules.
Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. mdpi.comnumberanalytics.com These reactions would enable the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, leading to novel compounds with potentially interesting electronic and biological properties. nih.gov
N-H Functionalization: The pyrazole N-H bond offers another site for derivatization. N-alkylation or N-arylation can significantly modulate the compound's physical and biological properties. Future work could explore a broad range of electrophiles to generate a library of N-substituted derivatives.
Directed C-H Functionalization: The development of methods for the direct C-H functionalization of the methyl group at the C5 position would open up new avenues for derivatization, allowing for the introduction of further complexity without the need for pre-functionalized starting materials.
| Functionalization Site | Reaction Type | Potential New Substituents |
| C4-Br | Suzuki Coupling | Aryl, Heteroaryl |
| C4-Br | Sonogashira Coupling | Alkynyl |
| C4-Br | Buchwald-Hartwig Amination | Anilines, Amines |
| N1-H | Alkylation/Arylation | Alkyl, Aryl groups |
| C5-CH3 | C-H Activation | Various functional groups |
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new transformations. An integrated approach combining experimental and computational techniques will be instrumental in achieving this.
DFT Calculations: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. kfupm.edu.sanih.gov Computational studies can be used to predict reaction pathways, transition state energies, and the regioselectivity of various reactions, guiding experimental efforts. researchgate.net
Kinetic Studies: Performing detailed kinetic studies on key synthetic and functionalization reactions will help to elucidate reaction mechanisms and identify rate-determining steps. This information is essential for optimizing reaction conditions to improve yields and minimize side products.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress in real-time and identify transient intermediates, providing direct evidence for proposed reaction mechanisms.
Expanding Applications in Catalysis and Advanced Materials
The unique electronic and structural features of this compound suggest its potential for use in the development of novel catalysts and advanced materials.
Ligand Design for Catalysis: The pyrazole moiety is a well-established ligand for transition metals. uj.ac.za By derivatizing the core structure, it may be possible to design novel ligands for a variety of catalytic applications, including cross-coupling reactions, polymerization, and asymmetric synthesis.
Organic Electronics: The extended π-system that can be created through derivatization at the C4-position suggests that these compounds could be investigated as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Energetic Materials: Nitrated pyrazoles are known for their applications as energetic materials due to their high heat of formation and thermal stability. nih.govnih.gov Future research could explore the nitration of the this compound scaffold to create new high-energy-density materials.
Design of New Pyrazole-Based Scaffolds for Chemical Research
This compound can serve as a versatile building block for the construction of more complex heterocyclic systems. researchgate.netencyclopedia.pub Its functional handles allow for its incorporation into a variety of molecular architectures.
Fused Heterocyclic Systems: The bromine and N-H functionalities can be utilized in intramolecular cyclization reactions to construct fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net These fused systems often exhibit unique biological and photophysical properties.
Supramolecular Chemistry: The ability of the pyrazole ring to participate in hydrogen bonding makes it an attractive component for the design of supramolecular assemblies. mdpi.com By incorporating this pyrazole into larger molecular structures, it may be possible to create novel receptors, sensors, and self-assembling materials.
Combinatorial Chemistry: The ease with which the this compound core can be functionalized makes it an ideal scaffold for the generation of combinatorial libraries of compounds for high-throughput screening in drug discovery and materials science. lifechemicals.com
Q & A
Q. What are the established synthetic routes for 4-bromo-3-ethoxy-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent like DCM or acetic acid under controlled temperatures (0–25°C). Ethoxy and methyl groups are introduced via nucleophilic substitution or alkylation reactions using ethyl halides or methylating agents (e.g., methyl iodide). Optimization involves adjusting reaction time (12–24 hours), solvent polarity (e.g., DMSO for polar intermediates), and stoichiometry of brominating agents to avoid over-substitution .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic methods:
- NMR : and NMR identify substituent positions (e.g., methyl at δ 2.3 ppm, ethoxy at δ 1.3–1.5 ppm for CH and δ 3.8–4.0 ppm for OCH) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 233.0 for CHBrNO).
- X-ray Diffraction : Resolves bond angles and crystal packing (e.g., dihedral angles between pyrazole and substituents) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at the 1-position of this compound?
- Methodological Answer : The 1-position is modified via deprotonation followed by alkylation or arylation. For example:
- Use strong bases (e.g., NaH or LDA) in THF at −78°C to generate the pyrazolide anion, which reacts with electrophiles like alkyl halides or aryl boronic acids in Pd-catalyzed cross-couplings .
- Kinetic control (low temperature, short reaction time) minimizes side reactions at other positions. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 5-methyl group hinders electrophilic attack at adjacent positions, directing reactivity to the 4-bromo site.
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at C4, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh), KPO, DMF/HO, 80°C).
- Computational studies (DFT) predict activation energies for substitution pathways, guiding catalyst selection (e.g., CuI for Ullman couplings) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion measured via luminescence).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination).
- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins. Preliminary data on analogous pyrazoles show activity against inflammatory enzymes (COX-2) .
Contradictions and Limitations
- Synthetic Yield Variability : reports 65% yield for analogous triazole derivatives, while notes 61% for triazole-pyrazole hybrids. Variability arises from steric hindrance and solvent choice (DMSO vs. THF).
- Biological Activity : While suggests therapeutic potential, emphasizes the need for deeper mechanistic studies to confirm target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
